[2-(4-Cyclohexylphenyl)-2-oxoethyl] 4-(dimethylamino)benzoate
Overview
Description
[2-(4-Cyclohexylphenyl)-2-oxoethyl] 4-(dimethylamino)benzoate: is an organic compound known for its applications in various fields, including cosmetics and pharmaceuticals. This compound is an ester formed by the condensation of 2-(4-cyclohexylphenyl)-2-oxoethanol with 4-(dimethylamino)benzoic acid. It is often used as a UV filter in sunscreen formulations due to its ability to absorb ultraviolet (UV) radiation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Cyclohexylphenyl)-2-oxoethyl] 4-(dimethylamino)benzoate typically involves the esterification reaction between 2-(4-cyclohexylphenyl)-2-oxoethanol and 4-(dimethylamino)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include:
Temperature: Room temperature to 60°C
Solvent: Dichloromethane or tetrahydrofuran (THF)
Reaction Time: 12-24 hours
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher purity and consistency in the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Cyclohexylphenyl)-2-oxoethyl] 4-(dimethylamino)benzoate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: NaOMe in methanol, KOtBu in THF.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or ethers.
Scientific Research Applications
[2-(4-Cyclohexylphenyl)-2-oxoethyl] 4-(dimethylamino)benzoate: has a wide range of applications in scientific research:
Chemistry: Used as a UV filter in sunscreen formulations, protecting against UV radiation.
Biology: Studied for its potential effects on skin cells and its role in preventing UV-induced DNA damage.
Medicine: Investigated for its potential use in photoprotection and as a component in topical formulations.
Industry: Utilized in the production of UV-curable coatings and inks, enhancing their stability and performance.
Mechanism of Action
The primary mechanism of action of [2-(4-Cyclohexylphenyl)-2-oxoethyl] 4-(dimethylamino)benzoate involves the absorption of UV radiation. The compound absorbs UVB rays, preventing them from penetrating the skin and causing damage. Upon absorption, the compound undergoes a photochemical reaction, dissipating the absorbed energy as heat. This process helps in reducing the risk of sunburn, skin aging, and skin cancer.
Comparison with Similar Compounds
2-Ethylhexyl 4-(dimethylamino)benzoate (Padimate O): Another UV filter with similar properties but different structural components.
Octyl Methoxycinnamate: A widely used UV filter with a different chemical structure but similar UV-absorbing properties.
Benzophenone-3 (Oxybenzone): A UV filter that absorbs both UVA and UVB radiation.
Uniqueness:
[2-(4-Cyclohexylphenyl)-2-oxoethyl] 4-(dimethylamino)benzoate: is unique due to its specific structural components, which provide enhanced stability and UV absorption efficiency. Its cyclohexylphenyl group contributes to its lipophilicity, making it more effective in formulations that require long-lasting protection.
Properties
IUPAC Name |
[2-(4-cyclohexylphenyl)-2-oxoethyl] 4-(dimethylamino)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO3/c1-24(2)21-14-12-20(13-15-21)23(26)27-16-22(25)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h8-15,17H,3-7,16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NABCPGKUYJVPLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)OCC(=O)C2=CC=C(C=C2)C3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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